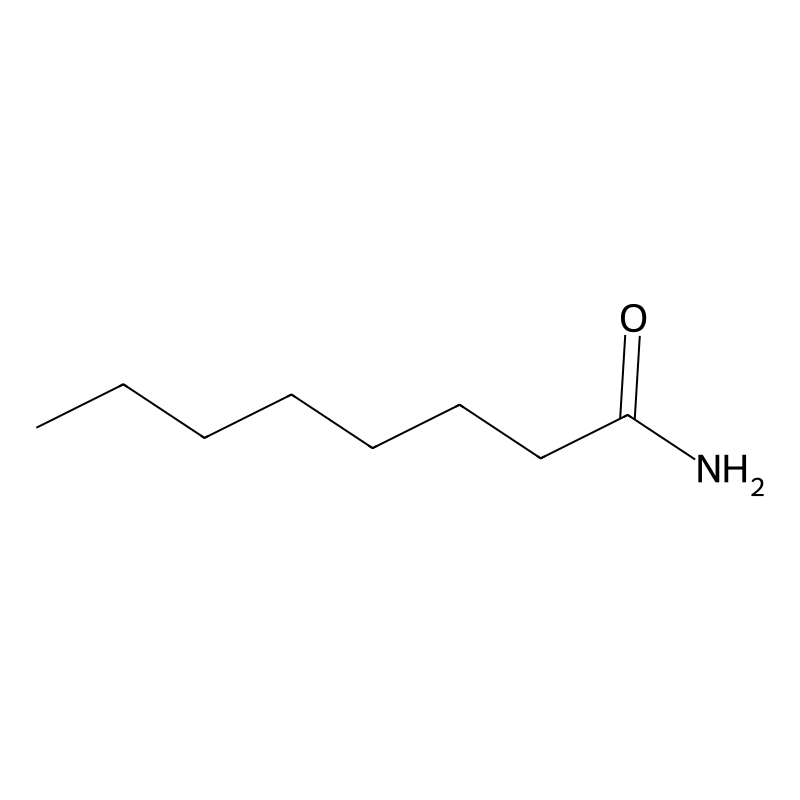Octanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Applications in Pharmaceutical Research
Octanamide shows potential in several areas of drug development:
- Drug delivery systems: Octanamide's amphiphilic nature (having both water-soluble and fat-soluble properties) makes it suitable for formulating drug delivery systems like nanoparticles and liposomes. These systems can enhance drug solubility, bioavailability, and targeted delivery to specific tissues [].
- Excipients: Due to its non-toxicity and ability to form various crystal forms, octanamide can be used as an excipient in pharmaceutical formulations. Excipients are inactive ingredients that improve the stability, delivery, and overall quality of medication [].
Potential in Material Science Research
The unique properties of octanamide make it a candidate for various material science applications:
- Biocompatible materials: Octanamide's biocompatibility and self-assembly properties hold promise for developing biocompatible materials for tissue engineering and drug delivery applications [].
- Organic electronics: Octanamide's ability to form ordered structures makes it potentially useful in developing organic electronic devices like field-effect transistors and organic light-emitting diodes [].
Other Research Areas
Beyond the above-mentioned applications, octanamide is being explored in other research areas, including:
- Antimicrobial activity: Recent studies suggest that octanamide might possess antimicrobial properties against certain bacterial and fungal strains [].
- Cosmetics and personal care products: Octanamide's emulsifying and thickening properties make it a potential ingredient in cosmetics and personal care products [6].
Octanamide, also known as caprylamide, is an organic compound with the molecular formula . It is classified as a primary carboxamide and is derived from the condensation of octanoic acid with ammonia. This compound appears as a white to tan crystalline solid and has a melting point of approximately 78.75 °C and a boiling point of around 343.32 °C . Octanamide is soluble in water at a concentration of 1.55 g/L at 23 °C, and its log Kow value ranges from 1.66 to 2.827, indicating moderate hydrophobicity .
Octanamide exhibits notable biological activity, particularly in terms of skin sensitization. Studies have shown that it can cause skin sensitization in humans and has been identified as a potential skin sensitizer through various in vitro assays . Furthermore, the compound has low acute oral toxicity and does not exhibit genotoxic potential or teratogenic effects in developmental studies conducted on rats .
The synthesis of octanamide typically involves the following methods:
- Direct Amidation: This method involves the reaction of octanoic acid with ammonia under controlled conditions to yield octanamide.
- Hydroxylamine Reaction: Octanamide can also be synthesized through the reaction of octanoic acid with hydroxylamine, leading to the formation of N-hydroxyoctanamide, which has similar properties .
Octanamide finds various applications across different industries:
- Emulsifier: It serves as an emulsifier in cosmetic formulations.
- Solvent: The compound acts as a solvent in organic synthesis.
- Chelating Agent: Due to its hydroxamic acid functional group, octanamide is utilized as a chelating agent for metal ions in various applications .
- Biological Research: Its properties make it suitable for studies related to skin sensitization and other biological activities.
Research on octanamide has revealed its interactions with biological systems, particularly regarding its potential to induce skin sensitization. In vitro studies using assays like the Direct Peptide Reactivity Assay have confirmed its ability to interact with skin proteins, suggesting that it may trigger allergic reactions upon exposure . Additionally, the compound's interaction with transition metals enhances its utility in preserving formulations in personal care products .
Several compounds share structural similarities with octanamide. These include:
- Hexanamide: A six-carbon fatty amide that shares similar properties but has a shorter carbon chain.
- Nonanamide: An amide derived from nonanoic acid, exhibiting similar chemical behavior but with a longer carbon chain.
- Decanamide: A ten-carbon fatty amide that may show increased hydrophobicity compared to octanamide.
| Compound | Molecular Formula | Melting Point (°C) | Solubility (g/L) |
|---|---|---|---|
| Octanamide | C8H17NO | 78.75 | 1.55 |
| Hexanamide | C6H13NO | 16 | 0.5 |
| Nonanamide | C9H19NO | 27 | 0.3 |
| Decanamide | C10H21NO | 34 | 0.1 |
Uniqueness
Octanamide's uniqueness lies in its balance between hydrophilicity and hydrophobicity due to its eight-carbon chain length. This property allows it to function effectively as both an emulsifier and a solvent while maintaining biological compatibility, making it particularly valuable in cosmetic formulations compared to shorter or longer-chain amides.
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








